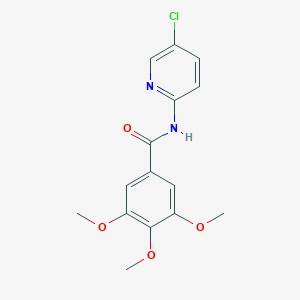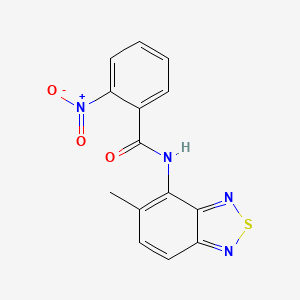![molecular formula C23H25N3O4 B5556779 N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,6-dimethylphenyl)-N2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N2,2-dimethylalaninamide appears to be a complex organic compound with potential applications in various fields of chemistry and materials science. The research focuses on its synthesis, characterization, and the exploration of its properties.
Synthesis Analysis
The synthesis of similar complex organic compounds involves multi-step organic reactions, typically starting with simpler molecules and incorporating various functional groups through a series of chemical transformations. For instance, the synthesis of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate, a compound with a somewhat similar structure, involved elemental analysis and spectroscopic methods, employing density functional theory (DFT) for structural prediction and analysis (Vessally et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using spectroscopic techniques like FT-IR, NMR, and X-ray crystallography. These methods provide detailed information about the spatial arrangement of atoms and the electronic environment in the molecule. For example, the molecular structure of benzyl and sulfonyl derivatives of a similar compound, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), was studied through similar methods, highlighting the structural aspects critical for biological activity (Khan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present. These compounds can undergo various chemical reactions, including substitution, addition, or cyclization reactions, depending on the reacting species and the conditions employed. For example, N-(2,6-dimethylphenyl)diphenylphosphinamine chalcogenides and a zirconium complex were synthesized through reactions involving elemental sulfur and selenium, showing the versatility in forming different chemical structures (Naktode et al., 2012).
Scientific Research Applications
Photocatalytic Decomposition
Research on photocatalytic decomposition of organic compounds, such as fungicides dissolved in water over TiO2, indicates a potential application area for complex organic molecules. This type of research focuses on the degradation of environmentally persistent and potentially hazardous chemicals, aiming to mitigate water contamination and its associated health risks. The complete mineralization of these compounds through photocatalytic processes underscores the importance of understanding and applying organic chemistry to environmental protection and remediation efforts (Topalov, Molnár-Gábor, & Csanádi, 1999).
Synthetic Applications in Organic Chemistry
The synthesis and study of compounds with intricate structures, including those with acetyl, isocyanide, and dimethyl groups, reveal the complexity and versatility of organic synthesis techniques. These studies often explore the reactivity, structural elucidation, and potential applications of novel compounds in pharmaceuticals, materials science, and catalysis. For example, the creation and analysis of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate showcases the intersection of organic synthesis with spectroscopic and theoretical methods to understand the properties and potential uses of new molecules (Vessally, Fereyduni, Erdoğdu, Habibi, Eskandari, & Gulluoglu, 2011).
Luminescence Sensing
The development of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate showcases the potential for these complex molecules in luminescence sensing applications. Such frameworks are sensitive to specific chemicals, including benzaldehyde derivatives, highlighting their utility in chemical sensing technologies. This area of research demonstrates how intricate organic molecules can be engineered to interact with specific targets, offering avenues for the development of advanced sensing materials and devices (Shi, Zhong, Guo, & Li, 2015).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-14-9-8-10-15(2)19(14)24-22(30)23(3,4)25(5)18(27)13-26-20(28)16-11-6-7-12-17(16)21(26)29/h6-12H,13H2,1-5H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMILOHFHGGKRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)N(C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)